molecular formula C23H28FNO5 B2790658 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate CAS No. 1396801-03-8

4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate

Cat. No. B2790658
CAS RN: 1396801-03-8
M. Wt: 417.477
InChI Key: HJOVTVVLTIUIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate, also known as FMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP is a piperidine derivative that has shown promising results in various preclinical studies for the treatment of different medical conditions.

Mechanism of Action

4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate acts as a selective and potent inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting the serotonin transporter, 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and mood regulation. 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate also has a high affinity for the dopamine transporter, which is involved in the reward pathway and plays a critical role in addiction.
Biochemical and physiological effects:
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate has been shown to increase the extracellular concentration of serotonin and dopamine in the brain, leading to enhanced neurotransmission and mood regulation. 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate is its high potency and selectivity for the serotonin and dopamine transporters, which makes it a valuable tool for studying the role of these transporters in various medical conditions. However, 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate is a complex molecule that requires specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research and development of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate. One potential application of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate is in the treatment of depression and anxiety disorders, where it has shown promising results in preclinical studies. Another potential application is in the treatment of substance abuse disorders, where 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate has been shown to reduce drug-seeking behavior in animal models. Further research is needed to establish the safety and efficacy of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate in humans and to explore its potential use in other medical conditions. Additionally, the synthesis and analysis of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate could be optimized to improve its scalability and reduce its cost of production.

Synthesis Methods

The synthesis of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate involves the reaction of 4-Fluorobenzyl alcohol with 1-(2-methylbenzyl)piperidine in the presence of a base to form the corresponding ether. The ether is then converted to the oxalate salt by reacting it with oxalic acid. The final product is obtained as a white crystalline powder with a high degree of purity.

Scientific Research Applications

4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate has been extensively studied for its potential therapeutic applications in various medical conditions, including depression, anxiety, and addiction. In preclinical studies, 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate has shown promising results as a selective and potent inhibitor of the serotonin transporter, which is a key target in the treatment of depression and anxiety disorders. 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.

properties

IUPAC Name

4-[(4-fluorophenyl)methoxymethyl]-1-[(2-methylphenyl)methyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO.C2H2O4/c1-17-4-2-3-5-20(17)14-23-12-10-19(11-13-23)16-24-15-18-6-8-21(22)9-7-18;3-1(4)2(5)6/h2-9,19H,10-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOVTVVLTIUIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate

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